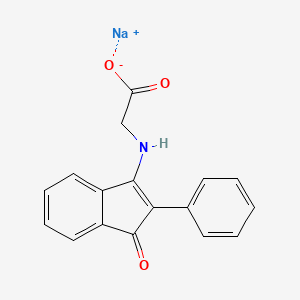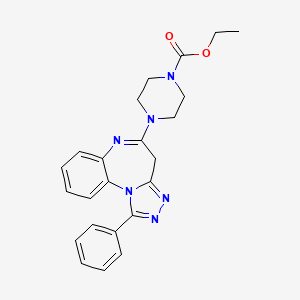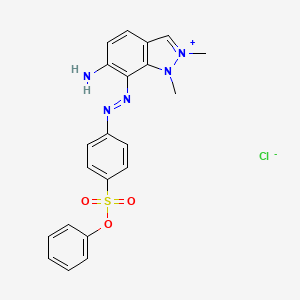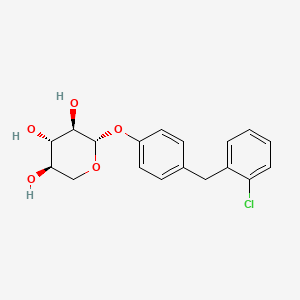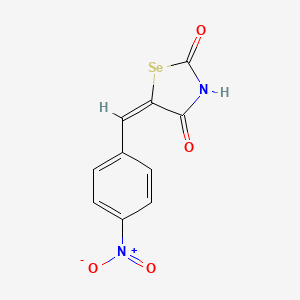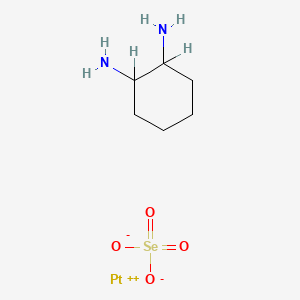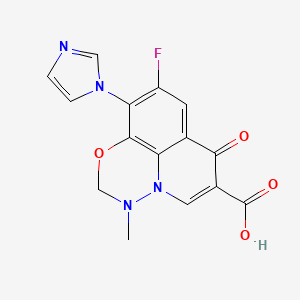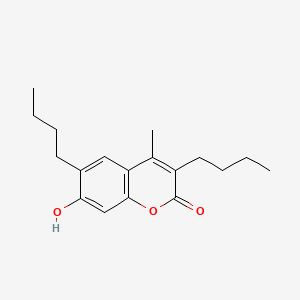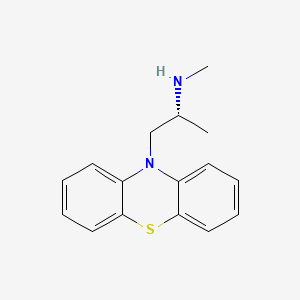
1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and a phosphate group, contributing to its distinct chemical properties.
Métodos De Preparación
The synthesis of 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphate typically involves several steps. One common method includes the protection of functional groups to prevent unwanted side reactions. For instance, the 3,4-dimethoxybenzyl group can be used as a protective group for the thiol moiety, increasing the solubility and stability of the precursor . The synthesis may also involve the use of oxidizing agents such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which is known for its high reduction potential and ability to mediate hydride transfer reactions .
Análisis De Reacciones Químicas
1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include DDQ for oxidation and trifluoroacetic acid for deprotection . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. It is used in the preparation of self-assembled monolayers (SAMs) of aromatic thiolates, which are frequently employed in various applications . The compound’s unique structure and properties make it valuable in the fields of chemistry, biology, medicine, and industry.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphate involves its interaction with molecular targets and pathways. For example, DDQ, a common reagent used with this compound, converts benzyls, heteroarenes, fluoroarenes, benzene, and olefins into their radical cation forms, facilitating the formation of C–C and C–X (N, O, or Cl) bonds .
Comparación Con Compuestos Similares
Similar compounds to 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphate include other benzyl and isoquinolinium derivatives. These compounds share some structural similarities but differ in their specific functional groups and chemical properties. The unique combination of methoxy groups and a phosphate group in this compound distinguishes it from others, providing distinct advantages in certain applications .
Propiedades
Número CAS |
99948-80-8 |
|---|---|
Fórmula molecular |
C20H26NO8P |
Peso molecular |
439.4 g/mol |
Nombre IUPAC |
dihydrogen phosphate;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroquinolin-1-ium |
InChI |
InChI=1S/C20H24NO4.H3O4P/c1-22-17-8-7-14(10-18(17)23-2)13-21-9-5-6-15-11-19(24-3)20(25-4)12-16(15)21;1-5(2,3)4/h7-12H,5-6,13H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 |
Clave InChI |
DVVYSXOPIDJRFT-UHFFFAOYSA-M |
SMILES canónico |
COC1=C(C=C(C=C1)C[N+]2=CCCC3=CC(=C(C=C32)OC)OC)OC.OP(=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



